1-(3-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone
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Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those similar to the compound , often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives, under certain conditions to form benzimidazole rings. Modification with electron-withdrawing groups like nitro and trifluoromethyl can significantly alter the compound's activity and properties (Bala & Ahmad, 2012).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole ring, which can be further modified with various substituents. The relative position and nature of these substituents play a crucial role in the compound's overall properties and behavior. For example, the introduction of a nitro group can significantly influence the electronic distribution within the molecule, thereby affecting its reactivity and interactions (Peng et al., 2016).
Chemical Reactions and Properties
Benzimidazole derivatives exhibit a wide range of chemical reactivity, influenced by the substituents on the benzimidazole ring and the central phenyl scaffold. For instance, compounds with strong electron-withdrawing groups like trifluoromethyl and nitro groups have shown enhanced activity in certain reactions, including anion transport (Peng et al., 2016).
Future Directions
properties
IUPAC Name |
1-(3-nitrophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O3/c17-16(18,19)15-20-12-6-1-2-7-13(12)21(15)9-14(23)10-4-3-5-11(8-10)22(24)25/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUWUVVBJJSASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone |
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